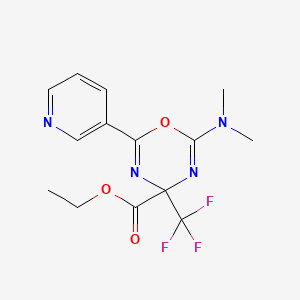
2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol typically involves the coupling of substituted 2-amino benzimidazoles with phenyl-substituted piperidine derivatives. One common method involves the reaction of 2-amino benzimidazole with phenyl isocyanate to form the intermediate compound, which is then treated with piperidine to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Triethylamine, palladium on carbon (Pd/C)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce amine or alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a key role in the inflammatory response . Additionally, it may interact with other molecular targets, such as receptors and ion channels, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-[4-(2-piperidin-1-yl-ethoxy)benzyl]-1H-benzimidazole: This compound has a similar structure but with an ethoxy group instead of a hydroxyl group.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have a benzo[d]thiazol-2-yl moiety instead of the benzimidazole ring.
Uniqueness
2-Phenyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol is unique due to its specific substitution pattern and the presence of both phenyl and piperidine moieties.
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C19H21N3O/c23-17-10-9-16-18(15(17)13-22-11-5-2-6-12-22)21-19(20-16)14-7-3-1-4-8-14/h1,3-4,7-10,23H,2,5-6,11-13H2,(H,20,21) |
InChI Key |
FVHKIGHCUWTXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11479867.png)
![ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11479879.png)
![4-Hydroxy-4-methyl-3-[2-(thiophen-2-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11479884.png)
![3-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11479888.png)
![2-[2-Methoxy-4-(5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)phenoxy]acetamide](/img/structure/B11479890.png)
![5-(4-chlorophenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11479891.png)
![7-(4-Methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11479898.png)
![N-(5-chloropyridin-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11479899.png)
![3,4,5-Trimethoxy-N-{2-[(pyridin-3-ylmethyl)-carbamoyl]-phenyl}-benzamide](/img/structure/B11479900.png)
![1-(1,3-benzodioxol-5-yl)-2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11479901.png)


![3-(4-methoxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11479910.png)
![N-[2-(furan-2-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11479911.png)
